Cas no 90016-87-8 (3,5-dihydro-1-methyl-4H-Pyridazino[4,5-b]indol-4-one)

3,5-dihydro-1-methyl-4H-Pyridazino[4,5-b]indol-4-one structure
90016-87-8 structure
Product Name:3,5-dihydro-1-methyl-4H-Pyridazino[4,5-b]indol-4-one
CAS No:90016-87-8
MF:C11H9N3O
MW:199.208661794662
CID:796416
PubChem ID:135398968
Update Time:2025-04-19

3,5-dihydro-1-methyl-4H-Pyridazino[4,5-b]indol-4-one Chemical and Physical Properties

Names and Identifiers

    • 3,5-dihydro-1-methyl-4H-Pyridazino[4,5-b]indol-4-one
    • 1-methyl-2,3-dihydropyridazino[4,5-b]indol-4-one
    • 4H-Pyridazino[4,5-b]indol-4-one, 3,5-dihydro-1-methyl-
    • NSC600231
    • NSC-600231
    • 1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
    • 1-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one
    • DTXSID60326536
    • AKOS006328811
    • 90016-87-8
    • Inchi: 1S/C11H9N3O/c1-6-9-7-4-2-3-5-8(7)12-10(9)11(15)14-13-6/h2-5,12H,1H3,(H,14,15)
    • InChI Key: HESDHQAUKNHUST-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(C(C)=NN1)C1C=CC=CC=1N2

Computed Properties

  • Exact Mass: 199.075
  • Monoisotopic Mass: 199.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 57.2Ų
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